molecular formula C12H16N2O2 B1509505 1-(4-Amino-3-methoxyphenyl)piperidin-4-one

1-(4-Amino-3-methoxyphenyl)piperidin-4-one

Cat. No.: B1509505
M. Wt: 220.27 g/mol
InChI Key: IJJDCAVKPQOYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-3-methoxyphenyl)piperidin-4-one is an organic compound with the molecular formula C12H16N2O2 It is characterized by a piperidinone ring substituted with an amino group and a methyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methoxyphenyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with piperidinone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Amino-3-methoxyphenyl)piperidin-4-one
  • 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
  • 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Comparison: this compound is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-amino-3-methoxyphenyl)piperidin-4-one

InChI

InChI=1S/C12H16N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8H,4-7,13H2,1H3

InChI Key

IJJDCAVKPQOYLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(=O)CC2)N

Origin of Product

United States

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